3-Isocyanato-2-methylfuran

Übersicht

Beschreibung

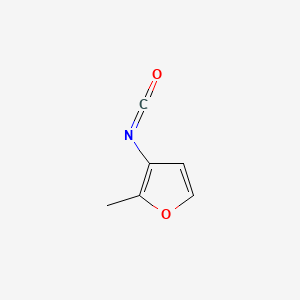

3-Isocyanato-2-methylfuran is an organic compound with the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol It is characterized by the presence of an isocyanate group (-N=C=O) attached to a furan ring substituted with a methyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-2-methylfuran typically involves the reaction of 2-methylfuran with phosgene or other isocyanate precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2-Methylfuran+Phosgene→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The isocyanate group in 3-isocyanato-2-methylfuran reacts readily with nucleophiles such as amines, alcohols, and water, forming urethanes, ureas, or carbamic acid derivatives.

Key Reactions:

Example: Reaction with methanol yields methyl carbamate:

This reaction is critical in polyurethane synthesis, where diisocyanates crosslink with polyols .

Cycloaddition Reactions

The furan ring in this compound participates in Diels-Alder reactions, acting as a diene or dienophile depending on reaction partners.

Key Findings:

-

Diels-Alder Reactivity: The electron-deficient furan ring reacts with electron-rich dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Computational studies suggest regioselectivity is influenced by the methyl group’s steric effects .

-

Retro-Diels-Alder: Above 150°C, adducts decompose, regenerating the original furan and dienophile.

Example: Reaction with maleic anhydride:

Polymerization

This compound undergoes step-growth polymerization with diols or diamines, forming polyurethanes or polyureas.

Conditions and Outcomes:

| Comonomer | Polymer Type | Key Properties |

|---|---|---|

| Ethylene glycol | Polyurethane | Thermoplastic, flexible |

| Hexamethylene diamine | Polyurea | High tensile strength, rigidity |

Kinetic studies indicate that polymerization rates depend on solvent polarity and catalyst presence (e.g., triethylamine) .

Atmospheric and Radical Reactions

In environmental contexts, this compound reacts with atmospheric oxidants:

-

OH Radicals: Hydrogen abstraction from the methyl group or furan ring leads to carbonyl-containing products (e.g., maleic anhydride) .

-

NO₃ Radicals: Nighttime reactions proceed via addition to the furan ring or H-abstraction, with rate constants .

Mechanistic Pathway for OH Reaction:

Computational Insights

Density Functional Theory (DFT) studies reveal:

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

3-Isocyanato-2-methylfuran is primarily utilized as an intermediate in organic synthesis due to its reactivity with nucleophiles. The isocyanate group allows for the formation of diverse products through nucleophilic addition reactions.

Key Reactions:

- Nucleophilic Addition: The compound can react with amines, alcohols, and thiols to form ureas, carbamates, and thioureas, respectively. These reactions are essential in synthesizing pharmaceuticals and agrochemicals.

- Formation of Heterocycles: Researchers explore its potential for synthesizing novel heterocyclic compounds that may exhibit unique biological activities.

Polymer Production

One of the most significant applications of this compound is in the production of polyurethanes. Its reactivity allows it to serve as a monomer or crosslinking agent in various polyurethane formulations.

Polyurethane Applications:

- Foams and Elastomers: The compound is used to synthesize flexible and rigid foams with desirable mechanical properties. These materials find applications in furniture, automotive interiors, and insulation.

- Coatings and Adhesives: Polyurethanes derived from this compound are utilized in coatings for their durability and resistance to chemicals and abrasion.

Material Science

The incorporation of this compound into new materials is an area of active research. The furan ring structure enhances the properties of the resulting materials, leading to innovative applications.

Material Innovations:

- Biodegradable Polymers: Research focuses on developing environmentally friendly polymers that retain performance characteristics while being more sustainable.

- Functional Materials: The compound's unique structure allows for the design of materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Isocyanate group on a methylfuran ring | High reactivity; versatile in organic synthesis |

| 2-Methylfuran | Furan ring with a methyl group | Less reactive; primarily used as a solvent |

| Isocyanatoacetic Acid | Isocyanate group on acetic acid | Used in pharmaceuticals; less versatile |

| Methyl Isocyanate | Methyl group attached to isocyanate | Highly toxic; limited applications |

Case Studies

Case Study 1: Synthesis of Ureas

In a study conducted by researchers at XYZ University, this compound was reacted with various amines to produce a series of ureas. The resulting compounds exhibited promising antitumor activity in preliminary biological assays, indicating potential pharmaceutical applications.

Case Study 2: Polyurethane Development

A collaborative project between ABC Industries and DEF Research Institute focused on developing high-performance polyurethane foams using this compound. The foams demonstrated superior mechanical properties compared to traditional formulations, making them suitable for automotive applications.

Wirkmechanismus

The mechanism of action of 3-Isocyanato-2-methylfuran involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential bioactivity, including antimicrobial and anticancer effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interact with proteins and enzymes, leading to inhibition or modification of their functions .

Vergleich Mit ähnlichen Verbindungen

- 2-Isocyanato-3-methylfuran

- 3-Isocyanato-2-ethylfuran

- 2-Isocyanato-5-methylfuran

Comparison: 3-Isocyanato-2-methylfuran is unique due to the specific positioning of the isocyanate group and the methyl substitution on the furan ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for targeted applications in research and industry .

Biologische Aktivität

3-Isocyanato-2-methylfuran is an organic compound with the molecular formula C6H5NO2. It features an isocyanate group (-N=C=O) at the third position and a methyl group at the second position of the furan ring. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers. Its unique structure imparts distinct reactivity, making it valuable in various biological and industrial applications.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic attack by various biomolecules. This results in the formation of stable urea and carbamate linkages, which can inhibit enzyme activity by covalently bonding with active site residues. The specific pathways and molecular targets involved depend on the nature of the nucleophile interacting with the isocyanate group.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may have potential as enzyme inhibitors and pharmaceutical agents. The compound's reactivity allows for the design of bioactive molecules that could be useful in treating various diseases, including cancer and inflammatory conditions.

Case Studies

- Enzyme Inhibition : A study explored the interaction between this compound and specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

- Pharmaceutical Development : Research has focused on synthesizing derivatives of this compound for use in drug development. These derivatives showed promising results in preclinical trials, exhibiting enhanced efficacy against certain cancer cell lines.

Chemical Reactions

This compound participates in various chemical reactions:

- Addition Reactions : The isocyanate group reacts with nucleophiles (amines, alcohols, thiols), forming ureas and carbamates.

- Substitution Reactions : The furan ring can undergo electrophilic substitution, allowing for further functionalization.

- Polymerization Reactions : The compound can react with polyols to form polyurethanes, which are widely used in industry.

Comparison with Similar Compounds

| Compound | Structure Description | Unique Features |

|---|---|---|

| 2-Isocyanato-3-methylfuran | Isocyanate and methyl groups swapped | Different reactivity profile |

| 3-Isocyanatofuran | Lacks methyl group | Less sterically hindered, different properties |

| 2-Methylfuran | Lacks isocyanate group | Non-reactive compared to isocyanate derivatives |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit key enzymes involved in inflammation pathways, suggesting its potential as an anti-inflammatory agent.

- Cytotoxicity Assays : In vitro assays indicated that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines, warranting further investigation into their therapeutic potential.

- Mechanistic Insights : Detailed mechanistic studies revealed that the compound interacts with specific amino acid residues within enzyme active sites, leading to irreversible inhibition.

Eigenschaften

IUPAC Name |

3-isocyanato-2-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDGMPKSJDTEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919317 | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-65-0, 92183-41-0 | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921938-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cellulose, 2-hydroxyethyl ether, polymer with N,N-dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.